molecular formula C6H8N2O3S B145754 2,5-Diaminobenzenesulfonic acid CAS No. 88-45-9

2,5-Diaminobenzenesulfonic acid

Cat. No. B145754
M. Wt: 188.21 g/mol
InChI Key: HEAHMJLHQCESBZ-UHFFFAOYSA-N
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Patent
US04079051

Procedure details

A solution of 21 parts of the sodium salt of 1,4-diaminobenzene-6-sulphonic acid in 100 parts of water is stirred with a neutral solution of 24.5 parts of (4,6-dichloro-s-triazin-2-yl)-phosphoramide-acid in 200 parts by volume of H2O at 20° to 40° C, whilst constantly neutralising the hydrochloric acid liberated to keep the pH at 6 to 7, until a sample, on diazotisation and coupling with 1-hydroxynaphthalene-4-sulphonic acid, gives a clear, yellowish-tinged red dyeing. After addition of ice, the resulting dyestuff intermediate product is directly diazotised with 7 parts of sodium nitrite and 28 parts of concentrated hydrochloric acid and subsequently combined with a previously prepared solution of 47 parts of the sodium salt of 1-benzoylamino-8-hydroxynaphthalene-3,6-disulphonic acid and 12 parts of sodium carbonate in 200 parts of water, whereupon coupling to give 4-chloro-6-(3'-sulpho-4'-[1"-benzoylamino-2"-hydroxy-3",6"-disulphonaphthyl-7"-azo]-phenylamino)-s-triazine-2-phosphoramide-acid takes place; the latter is salted-out, filtered off, washed and dried in vacuo at 40° to 50° C. The dyestuff readily dissolves in water to give a red colour and gives, by one of the processes described, clear bluish-tinged red dyeings and prints on cellulose materials.
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
[Compound]
Name
24.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(4,6-dichloro-s-triazin-2-yl)-phosphoramide-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Type
reactant
Reaction Step One
Name
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Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].N[C:3]1[C:8]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:7][C:6](N)=[CH:5][CH:4]=1.Cl.[OH2:15]>>[OH:15][C:5]1[C:6]2[C:7](=[CH:8][CH:3]=[CH:4][CH:5]=2)[C:8]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:3][CH:4]=1 |^1:0|

Inputs

Step One
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
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0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
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Type
reactant
Smiles
NC1=CC=C(C=C1S(=O)(=O)O)N
Name
24.5
Quantity
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Type
reactant
Smiles
Name
(4,6-dichloro-s-triazin-2-yl)-phosphoramide-acid
Quantity
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Type
reactant
Smiles
Name
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Smiles
O
Name
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Smiles
O
Step Two
Name
Quantity
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Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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